ZM 449829
Description
Properties
Molecular Formula |
C13H10O |
|---|---|
Molecular Weight |
182.22 |
Synonyms |
1-(2-Naphthalenyl)-2-propen-1-one |
Origin of Product |
United States |
Molecular Mechanisms of Action of Zm 449829
Janus Kinase (JAK) Family Inhibition
Janus kinases are a family of intracellular non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling through the JAK-STAT pathway. nih.gov This pathway is involved in various cellular processes, including immune responses, hematopoiesis, and cell growth. nih.govtocris.com
Potent and Selective JAK3 ATP Site Competition
ZM 449829 functions as a potent and selective inhibitor of Janus kinase 3 (JAK3). rndsystems.commedchemexpress.comtocris.comabcam.combiocat.comchemsrc.com It achieves this by binding competitively to the ATP binding site of JAK3. rndsystems.commedchemexpress.comtocris.combiocat.com This competitive binding prevents ATP from accessing the active site, thereby inhibiting the kinase activity of JAK3. nih.gov The potency of this compound against JAK3 is reflected in its pIC50 value of 6.8. rndsystems.commedchemexpress.comtocris.comabcam.combiocat.comchemsrc.com
Differential Inhibition Profile Across JAK Isoforms (JAK1, JAK3)
While this compound is a potent inhibitor of JAK3, its inhibitory activity is significantly lower against other JAK isoforms, such as JAK1. caymanchem.comcaymanchem.comcore.ac.uknih.govresearchgate.net Studies have shown that this compound is selective for JAK3 over JAK1. caymanchem.comcaymanchem.com The pIC50 value for JAK1 is reported as 4.7, indicating considerably less potency compared to JAK3 (pIC50 = 6.8). rndsystems.commedchemexpress.comtocris.comabcam.combiocat.comchemsrc.com This differential inhibition profile contributes to its selective effects on signaling pathways mediated by JAK3.
Effects on Other Tyrosine Kinases (EGFR, CDK4)
Beyond the JAK family, this compound has also been evaluated for its effects on other tyrosine kinases, including the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 4 (CDK4). caymanchem.comcaymanchem.comcore.ac.uknih.govresearchgate.net this compound is considered a very weak inhibitor of EGFR and CDK4. medchemexpress.comchemsrc.com The pIC50 values are reported as 5.0 for EGFR and < 5.0 for CDK4, further highlighting its selectivity towards JAK3. rndsystems.commedchemexpress.comtocris.comabcam.combiocat.comchemsrc.com
Here is a table summarizing the inhibition profile of this compound against various kinases:
| Kinase | pIC50 | IC50 (approximate) | References |
| JAK3 | 6.8 | 0.158 µM (158 nM) | caymanchem.comrndsystems.commedchemexpress.comtocris.comabcam.combiocat.comchemsrc.combioscience.co.uk |
| JAK1 | 4.7 | 19.95 µM | caymanchem.comcaymanchem.comrndsystems.commedchemexpress.comtocris.comabcam.combiocat.comchemsrc.combioscience.co.uk |
| EGFR | 5.0 | 10 µM | caymanchem.comcaymanchem.comrndsystems.commedchemexpress.comtocris.comabcam.combiocat.comchemsrc.combioscience.co.uk |
| CDK4 | < 5.0 | > 10 µM | rndsystems.commedchemexpress.comtocris.comabcam.combiocat.comchemsrc.com |
Note: pIC50 values are the negative logarithm of the IC50 molar concentration. Higher pIC50 values indicate greater potency.
Transglutaminase Family Inhibition
In addition to its activity against JAK3, this compound has also been identified as an inhibitor of the transglutaminase family of enzymes. rndsystems.comtocris.comabcam.combiocat.com Transglutaminases are enzymes that catalyze the formation of isopeptide bonds, playing roles in various biological processes, including protein crosslinking and modification. core.ac.uknih.gov
Inhibition of Human Tissue Transglutaminase 2 (TGM2) Activity
This compound is a potent inhibitor of human tissue transglutaminase 2 (TGM2), also known as transglutaminase 2. rndsystems.comtocris.comabcam.combiocat.comnih.govresearchgate.netbioscience.co.ukportlandpress.comabcam.cnd-nb.info Research has shown that this compound is one of the most potent inhibitors of TGM2 identified in certain screenings, with an IC50 value of 5 nM. core.ac.uknih.govresearchgate.net The inhibition of TGM2 by this compound can occur through a thiol-dependent mechanism, consistent with the requirement of free thiol groups for TGM2 activation. core.ac.uknih.govresearchgate.netportlandpress.comd-nb.info
Inhibition of Transglutaminase Factor XIIIa (FXIIIa) Activity
This compound also exhibits inhibitory activity against transglutaminase Factor XIIIa (FXIIIa), a transglutaminase involved in blood clotting. caymanchem.comtocris.comnih.govbioscience.co.uknetascientific.cominterchim.com Studies have reported an IC50 value of 0.006 µM (6 nM) for the inhibition of FXIIIa by this compound. caymanchem.combioscience.co.uknetascientific.cominterchim.com This indicates potent inhibition of FXIIIa, comparable to its potency against TGM2. caymanchem.combioscience.co.uknetascientific.cominterchim.com
Here is a table summarizing the inhibition profile of this compound against transglutaminases:
| Transglutaminase | IC50 (nM) | References |
| TGM2 | 5-10 | abcam.comcore.ac.uknih.govresearchgate.netabcam.cnd-nb.info |
| FXIIIa | 6 | caymanchem.combioscience.co.uknetascientific.cominterchim.com |
Thiol-Dependent Mechanism of Transglutaminase Inhibition
This compound has been shown to inhibit tissue transglutaminase 2 (TGM2) through a thiol-dependent mechanism. This mechanism primarily targets a key cysteine residue within the TGM2 enzyme nih.govguidetopharmacology.orgwikipedia.orgwikipedia.org. The catalytic activity of TGM2 involves a cysteine thiol group that reacts with glutamyl-containing substrates to form a thioester intermediate guidetopharmacology.org. The thiol-dependent inhibition by this compound is consistent with the activation of TGM2, which is regulated by the reduction of an intramolecular disulfide bond guidetopharmacology.orgwikipedia.org. Other inhibitors, such as ZM39923 (from which this compound is a metabolite), tyrphostin 47, and vitamin K3, have also been reported to inhibit TGM2 through a similar thiol-dependent mechanism nih.govguidetopharmacology.orgwikipedia.orgwikipedia.org.
Mechanism of Inhibition of TGM2
Transglutaminase 2 inhibitors can be broadly categorized based on their mechanism of action, including competitive amines, reversible inhibitors, and irreversible inhibitors nih.govwikipedia.orgfigshare.com. Irreversible inhibitors are known to covalently target the active cysteine site, specifically Cys277 in TGM2 nih.gov. While this compound's inhibition of TGM2 is described as thiol-dependent, implying interaction with the active cysteine, the provided information does not definitively classify this compound solely as an irreversible inhibitor. Some studies suggest that certain reversible inhibitors might act as prodrugs for non-selective irreversible inhibitors, potentially following a mechanism similar to that observed with compounds like this compound cdutcm.edu.cn. However, other sources indicate that ZM39923, the parent compound of this compound, acts as a reversible inhibitor of TGM2 under specific conditions, such as in the absence of Ca2+ guidetoimmunopharmacology.orgidrblab.net. The precise details of whether this compound forms a strictly irreversible covalent bond with TGM2 or if its thiol-dependent inhibition involves a reversible interaction with the cysteine residue require further detailed examination of specific biochemical studies.
Molecular Interaction Dynamics
Beyond its effects on TGM2, this compound also exhibits significant inhibitory activity against Janus kinase 3 (JAK3), demonstrating specific molecular interaction dynamics with this target.
Competitive Binding Characteristics to Target ATP Sites
This compound is characterized as a potent, selective, and ATP-competitive inhibitor of JAK3 cenmed.comwikipedia.orgguidetopharmacology.orgwikipedia.orguni.luresearchgate.netneobioscience.com. This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the ATP-binding site of the JAK3 enzyme wikipedia.orgguidetopharmacology.orgwikipedia.orguni.luresearchgate.net. The ATP-binding site in kinases is typically located in a cleft between two lobes of the kinase domain, where ATP is sandwiched and interacts with specific residues mdpi.comresearchgate.net. By occupying this site, this compound prevents ATP from binding, thereby inhibiting JAK3's kinase activity, which is essential for transferring a phosphate (B84403) group from ATP to a substrate protein researchgate.netmicrobenotes.com.
While this compound is a potent inhibitor of JAK3, it also shows inhibitory activity against other kinases, albeit with lower potency. Its reported pIC50 values indicate selectivity for JAK3 over kinases such as EGFR, JAK1, and CDK4 cenmed.comwikipedia.orgwikipedia.orgmrc.ac.ukguidetopharmacology.org.
| Target | pIC50 (this compound) | IC50 (this compound) | Source |
| JAK3 | 6.8 | 0.158 µM (approx.) | cenmed.comwikipedia.orgwikipedia.orgresearchgate.netneobioscience.commrc.ac.uk |
| EGFR | 5.0 | 10 µM (approx.) | cenmed.comwikipedia.orgwikipedia.orgmrc.ac.uk |
| JAK1 | 4.7 | 19.95 µM (approx.) | cenmed.comwikipedia.orgwikipedia.orgmrc.ac.uk |
| CDK4 | < 5.0 | > 10 µM (approx.) | cenmed.comwikipedia.orgwikipedia.org |
| TGM2 | - | 5 nM (0.005 µM) | guidetopharmacology.orgwikipedia.orgmrc.ac.uk |
| FXIIIa | - | 6 nM (0.006 µM) | mrc.ac.uk |
Note: IC50 values are approximate conversions from pIC50 where applicable and represent the concentration of inhibitor required to inhibit 50% of the enzyme activity.
Structural Basis for Target Selectivity
The observed selectivity of this compound for JAK3 over other kinases is attributed to the structural differences in the ATP-binding pockets of these enzymes. Kinase inhibitors achieve selectivity by exploiting variations in the amino acid residues lining the ATP site and the presence of surrounding pockets that may differ between kinase family members mdpi.com. Although detailed structural studies specifically illustrating the binding mode of this compound within the JAK3 ATP site were not extensively detailed in the provided sources, it is understood that the compound's chemical structure allows it to fit more favorably and form more potent interactions within the JAK3 binding pocket compared to those of EGFR, JAK1, or CDK4. The parent compound, ZM39923, from which this compound is derived, is known to bind to the ATP-binding site of Janus kinase 3, suggesting a similar interaction mode for this compound. The high homology among JAK family members makes selective targeting challenging, highlighting the significance of small structural differences in the ATP binding region for achieving selectivity figshare.commdpi.com.
Cellular and Subcellular Effects of Zm 449829
Modulation of Cellular Proliferation and Growth
Studies have explored the impact of ZM 449829 on the proliferation and growth of various cell types, including immune cells and cancer cells.
Inhibition of T Cell Proliferation
This compound has been shown to inhibit T cell proliferation. rndsystems.comtocris.comabcam.comsigmaaldrich.com This effect is consistent with its role as a JAK3 inhibitor, as JAK3 is predominantly expressed in immune cells and is involved in signaling pathways crucial for T cell function and proliferation. tocris.comgenecards.org
Impact on Cancer Cell Growth and Metabolic Activity in vitro
In vitro studies have demonstrated that this compound can inhibit the growth of a variety of cancer cells, including lymphoma, leukemia, and solid tumor cells. It has also been observed to decrease viability in certain cell lines. genecards.org Furthermore, this compound has been investigated for its effects on the metabolic activity of cancer cells. In hepatocellular carcinoma (HCC) cells (Hep3B), this compound treatment for 24 hours resulted in a half-maximal inhibitory concentration (IC₅₀) of 9.97 ± 0.66 µM for metabolic activity, while the IC₅₀ for non-tumorigenic liver cells (THLE-2) was higher at 25.6 ± 0.99 µM. researchgate.net This suggests a more specific effect on HCC cells compared to the non-malignant cells tested. Treatment with this compound also led to a significant decrease in the protein levels of the 45 kDa isoform of Glut1 in Hep3B cells, indicating an inhibition of glucose uptake. researchgate.net
Effects on Cancer Stem Cell Formation in Mammospheres
Research indicates that this compound decreases the formation of cancer stem cells (CSCs) within mammospheres derived from MCF-7 breast cancer cells. caymanchem.comnih.govnetascientific.comresearchgate.netresearchgate.net This suggests a potential role for this compound in targeting the CSC population, which is often associated with tumor recurrence and drug resistance. nih.govresearchgate.netresearchgate.net
Modulation of Colony Formation by Malignant Cells
This compound has been shown to decrease colony formation by MCF-7 cells when used at a concentration of 10 µM. caymanchem.comnih.govresearchgate.net This finding further supports its inhibitory effect on the proliferative capacity of malignant cells.
Regulation of Cellular Signaling and Post-Translational Modifications
This compound influences cellular processes by modulating key signaling pathways and post-translational modifications.
Inhibition of STAT5 Phosphorylation
A significant effect of this compound is its ability to inhibit the phosphorylation of STAT5. medchemexpress.comrndsystems.comtocris.commedchemexpress.comchemsrc.comabcam.comsigmaaldrich.comimmune-system-research.com This has been observed in various cell lines, including YTS, NK92, and ex vivo NK cells, following stimulation with IL-2. medchemexpress.commedchemexpress.comchemsrc.comimmune-system-research.com STAT5 phosphorylation is a critical step in the JAK-STAT signaling pathway, which is activated by cytokines and plays a crucial role in cell proliferation, differentiation, and survival. tocris.comgenecards.org By inhibiting JAK3, this compound disrupts this signaling cascade, leading to reduced STAT5 phosphorylation.
Summary of In vitro Effects of this compound on Cancer Cells
| Cellular Process | Effect of this compound | Cell Lines/Contexts | Relevant Findings |
| Cancer Cell Growth | Inhibited | Lymphoma, leukemia, solid tumor cells | Shown to inhibit growth. |
| Metabolic Activity | Reduced | Hep3B (hepatocellular carcinoma) | IC₅₀ of 9.97 ± 0.66 µM. researchgate.net Decreased Glut1 protein levels. researchgate.net |
| Cancer Stem Cell Formation | Decreased | MCF-7-derived mammospheres | Decreases formation of CSCs. caymanchem.comnih.govnetascientific.comresearchgate.netresearchgate.net |
| Colony Formation | Decreased | MCF-7 cells | Decreases colony formation at 10 µM. caymanchem.comnih.govresearchgate.net |
| STAT5 Phosphorylation | Inhibited | YTS, NK92, ex vivo NK cells (IL-2 induced) | Blocks or inhibits phosphorylation. medchemexpress.commedchemexpress.comchemsrc.comimmune-system-research.com |
Tyrosine Phosphorylation of RNA-Binding Proteins (HuR)
Research indicates that this compound can influence the tyrosine phosphorylation of RNA-binding proteins, specifically HuR (Human antigen R). Studies have shown that JAK3 is responsible for the tyrosine phosphorylation of HuR, and inhibition of JAK3 by this compound lowers the levels of phosphorylated HuR. nih.govnih.gov JAK3 has been identified to phosphorylate HuR at three tyrosine residues: Y63, Y68, and Y200. Phosphorylation at Y200, located within the hinge region of HuR, has been linked to reduced interaction of HuR with target mRNAs and decreased mRNA stability. nih.govnih.govresearchgate.net This suggests that this compound, by inhibiting JAK3, can indirectly affect the phosphorylation status of HuR, potentially influencing its function and the fate of its target mRNAs.
Influence on Stress Granule (SG) Formation and Dynamics
This compound has been observed to influence the formation and dynamics of stress granules (SGs). SGs are cytoplasmic ribonucleoprotein assemblies that form in response to various cellular stresses, playing a role in mRNA triage and cell survival. frontiersin.orgbmbreports.orgnih.gov Studies have shown that JAK3 can inhibit the presence of HuR in SGs. researchgate.net Treatment of cells with the JAK3 inhibitor this compound was capable of reversing the effect of certain stress agents (like menadione) that block SG formation and restoring the presence of HuR-positive SGs. nih.govresearchgate.net This indicates that this compound, through its inhibitory effect on JAK3, can modulate the dynamics of SG assembly, particularly in the context of HuR localization within these structures.
Interplay with Other Signaling Pathways (e.g., PI3K/AKT, GSK-3β, MAPK)
While this compound is primarily recognized as a JAK3 inhibitor, its effects can intersect with other signaling pathways, including PI3K/AKT, GSK-3β, and MAPK pathways. The JAK/STAT pathway, which includes JAK3, is known to interact with other signaling cascades like PI3K/AKT and MAPK pathways, and these interactions are crucial for various cellular processes. cellsignal.commdpi.com Although this compound is described as having selectivity for JAK3 over EGFR and JAK1, and weak inhibitory effects on EGFR, JAK1, and CDK4 caymanchem.comabcam.commedchemexpress.combiocat.com, its influence on downstream events can involve these interconnected pathways. For instance, research on opioid-induced cardioprotection has explored the role of the JAK/STAT pathway and its interaction with the PI3K pathway, STAT3, Akt, and GSK-3β. In this context, while a putative JAK2 inhibitor abrogated the cardioprotective effect, this compound (a putative JAK3 inhibitor) had no effect. nih.gov This highlights the specificity of JAK subtypes in influencing downstream pathways and indicates that this compound's impact on pathways like PI3K/AKT and GSK-3β may be dependent on the specific cellular context and the primary activating signals. The PI3K/AKT/GSK-3β pathway is known to play a significant role in processes like cell proliferation, apoptosis, and metabolic regulation, and its dysregulation is implicated in various diseases, including cancer. frontiersin.org
Effects on Intracellular Structures and Processes
Effects on Intracellular Structures and Processes
Inhibition of Replication Vacuole Formation in Intracellular Pathogens (e.g., Coxiella burnetii)
This compound has demonstrated effects on the formation of replication vacuoles by intracellular pathogens, such as Coxiella burnetii. C. burnetii is a bacterium that replicates within a specialized phagolysosome-like vacuole called the parasitophorous vacuole (PV). nih.govbiorxiv.org Host kinase activity is required for the formation of this vacuole. caymanchem.comscispace.com Studies have shown that this compound, at a concentration of 10 µM, inhibits the formation of replication vacuoles in C. burnetii-infected HeLa and THP-1 cells. caymanchem.comcaymanchem.com This finding suggests that JAK3 activity, or another target inhibited by this compound, plays a role in the biogenesis or maintenance of the Coxiella-containing vacuole, which is essential for the pathogen's replication.
Morphological Changes in Cultured Cells
This compound has been associated with inducing morphological changes in cultured cells. While specific detailed descriptions of these changes directly attributable to this compound in the provided search results are limited, the compound's influence on signaling pathways and cellular processes known to affect cell morphology suggests such effects are possible. For example, inhibition of kinases like JAK3, which are involved in various signaling cascades, can impact cellular architecture and shape. scispace.com Changes in cell morphology can be influenced by various factors, including cell density, culture conditions, and interactions with the substrate. pri-cella.comnih.govethz.ch One source mentions this compound in the context of morphological changes (cell shrinkage, membrane alterations) in cultured neonatal rat ventricular cells, although it is listed as a putative JAK3 inhibitor alongside other compounds. scispace.com
Effects on Biofilm Development by Microorganisms (e.g., Listeria monocytogenes)
This compound has been found to influence biofilm development by microorganisms, including Listeria monocytogenes. L. monocytogenes is a foodborne pathogen known for its ability to form biofilms on various surfaces, which contributes to its persistence in food processing environments. nih.govmdpi.commdpi.comuvm.edu In a screen of protein kinase inhibitors, this compound was identified as a compound that inhibited L. monocytogenes biofilm formation in a dose-dependent manner. nih.govasm.org At concentrations up to 50 µM, this compound resulted in a decrease in biofilm formation and a concomitant increase in planktonic cell density, suggesting a potential repartitioning of cells from the biofilm into the planktonic phase. nih.govasm.org However, at a higher concentration of 100 µM, both biofilm formation and planktonic growth were inhibited. nih.govasm.org The half-maximal inhibitory concentration (IC50) for this compound in inhibiting L. monocytogenes biofilm formation was reported as 5.57 ± 0.24 µM. nih.govasm.org
Here is a data table summarizing the effect of this compound on Listeria monocytogenes biofilm formation:
| Compound | IC50 for Biofilm Inhibition (µM) | Effect on Planktonic Cell Density |
| This compound | 5.57 ± 0.24 | Increased (up to 50 µM), Inhibited (100 µM) nih.govasm.org |
Modulation of Biological Pathways by Zm 449829
JAK/STAT Signaling Pathway Disruption
The JAK/STAT pathway is a crucial signaling cascade involved in various cellular processes, including immune regulation, cell proliferation, differentiation, and survival. frontiersin.orgfrontiersin.org It is a principal signal transduction pathway for cytokines and growth factors in mammals. frontiersin.orgfrontiersin.org The pathway is initiated by the binding of ligands to transmembrane receptors, leading to the activation of associated Janus kinases (JAKs). frontiersin.org Activated JAKs then phosphorylate STAT proteins, which subsequently translocate to the nucleus to regulate gene expression. frontiersin.orgfrontiersin.org
Upstream Signal Transduction Interference
ZM 449829 functions as an inhibitor of Janus kinases, thereby interfering with the upstream signal transduction events of the JAK/STAT pathway. Specifically, it is a potent and selective ATP-competitive inhibitor of JAK3. abcam.commedchemexpress.comrndsystems.combiocat.com By binding to the ATP site of JAK3, this compound prevents the kinase from phosphorylating downstream targets, thus disrupting the signal initiated by cytokine receptors that utilize JAK3. medchemexpress.comrndsystems.combiocat.com
Downstream Gene Expression Modulation through STAT5
The disruption of JAK/STAT signaling by this compound leads to the modulation of downstream gene expression, particularly through its effects on STAT5. STAT5 is a key transcription factor in the JAK/STAT pathway, playing crucial roles in immune regulation, hematopoiesis, and cell development, proliferation, and survival. frontiersin.orgmdpi.comnih.gov this compound has been shown to inhibit STAT5 phosphorylation. abcam.commedchemexpress.comrndsystems.comabcam.cn Inhibition of STAT5 phosphorylation prevents its dimerization and translocation to the nucleus, thereby blocking its ability to activate the transcription of target genes involved in processes like T cell proliferation. abcam.commedchemexpress.comrndsystems.comfrontiersin.orgmdpi.comabcam.cn
Specificity within the JAK/STAT Axis (JAK3 vs. JAK1/2)
This compound demonstrates selectivity within the JAK family of kinases. It is a potent inhibitor of JAK3 with reported IC50 values around 0.158 µM or pIC50 values of 6.8. caymanchem.comcaymanchem.comabcam.commedchemexpress.comrndsystems.combiocat.com In contrast, it shows significantly lower potency against JAK1 and JAK2, with IC50 values of 19.95 µM and pIC50 values of 4.7 and 5.0 respectively, demonstrating selectivity for JAK3 over JAK1 and JAK2. caymanchem.comcaymanchem.comabcam.commedchemexpress.comrndsystems.combiocat.com This selectivity suggests that this compound primarily targets signaling pathways that are dependent on JAK3 activity. Studies using this compound have indicated that while it inhibits JAK3/STAT5 signaling, other pathways, such as those mediated by JAK2, may not be affected or may require different inhibitors for disruption. nih.gov For instance, in a study on opioid-induced cardioprotection, this compound did not affect the outcome, while a JAK2 inhibitor did, suggesting a specific role for JAK2 in that context. nih.gov
Table 1: this compound Inhibition Potency on JAK Kinases
| Kinase | IC50 (µM) | pIC50 |
| JAK3 | 0.158 caymanchem.comcaymanchem.com | 6.8 abcam.commedchemexpress.comrndsystems.combiocat.com |
| JAK1 | 19.95 caymanchem.comcaymanchem.com | 4.7 abcam.commedchemexpress.comrndsystems.combiocat.com |
| JAK2 | Not specified in provided results, but shown to be less potent than JAK3 caymanchem.comcaymanchem.com | 5.0 (for EGFR, also a tyrosine kinase) abcam.commedchemexpress.comrndsystems.combiocat.com |
| EGFR | 10 caymanchem.comcaymanchem.com | 5.0 abcam.commedchemexpress.comrndsystems.combiocat.com |
| CDK4 | Not specified in provided results | < 5.0 abcam.commedchemexpress.comrndsystems.combiocat.com |
Note: IC50 values are from references caymanchem.comcaymanchem.com. pIC50 values are from references abcam.commedchemexpress.comrndsystems.combiocat.com. The exact IC50 for JAK2 was not found in the provided snippets, but its lower potency compared to JAK3 is indicated.
Transglutaminase-Mediated Protein Crosslinking
In addition to its effects on JAK3, this compound is also a potent inhibitor of transglutaminases, particularly human tissue transglutaminase 2 (TGM2) and transglutaminase factor XIIIa (FXIIIa). caymanchem.comcaymanchem.com Transglutaminases are calcium-dependent enzymes that catalyze the formation of isopeptide bonds, leading to protein crosslinking and deamidation. core.ac.ukmdpi.com TGM2 is a widely distributed, multifunctional enzyme involved in the post-translational modification of intra- and extracellular proteins. core.ac.ukmdpi.com
Inhibition of Calcium-Dependent Crosslinking Activity
This compound has been identified as a potent inhibitor of human tissue transglutaminase 2 (TGM2) with IC50 values reported as low as 0.005 µM (5 nM) and 0.006 µM (6 nM) for FXIIIa. caymanchem.comcaymanchem.comcore.ac.uk Transglutaminase activity, including that of TGM2, is calcium-dependent. core.ac.ukmdpi.com While the precise mechanism of this compound's inhibition of transglutaminases is not fully detailed in the provided snippets, the inhibition of this calcium-dependent activity suggests interference with the enzyme's catalytic function which is activated by calcium binding. core.ac.ukmdpi.comd-nb.info Some inhibitors of TGM2 have been shown to act via a thiol-dependent mechanism, consistent with the enzyme's activation by reduction of an intramolecular disulfide bond, and these inhibitors may target the catalytic triad (B1167595) of TGM2. core.ac.uk
Table 2: this compound Inhibition Potency on Transglutaminases
| Enzyme | IC50 (µM) |
| Human tissue transglutaminase 2 (TGM2) | 0.005 caymanchem.comcaymanchem.comcore.ac.uk |
| Transglutaminase factor XIIIa (FXIIIa) | 0.006 caymanchem.comcaymanchem.comcore.ac.uk |
Implications for Protein Post-Translational Modification
The inhibition of transglutaminases by this compound has implications for protein post-translational modification. TGM2 catalyzes the formation of covalent crosslinks between proteins by forming isopeptide bonds between glutamine and lysine (B10760008) residues, or by incorporating primary amines into proteins. core.ac.ukmdpi.com This crosslinking activity can alter protein structure, stability, and function. mdpi.comd-nb.info By inhibiting TGM2, this compound can interfere with these modification processes, potentially affecting the function and localization of various intracellular and extracellular proteins that serve as TGM2 substrates. core.ac.ukmdpi.comd-nb.info Post-translational modifications are critical for increasing proteome diversity and regulating protein activity, localization, and interactions. thermofisher.com
Cross-Talk with Other Kinase-Dependent Pathways
This compound, initially characterized as a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3), has been shown to interact with and influence other kinase-dependent signaling cascades. abcam.commedchemexpress.comrndsystems.comcaymanchem.combiocat.com This cross-talk is significant in understanding the broader cellular effects of this compound beyond its primary target.
Interaction with EGFR Pathway Signaling
Research indicates that this compound has inhibitory actions on the epidermal growth factor receptor (EGFR) pathway. nih.govresearchgate.net Although primarily known for its JAK3 inhibition, this compound exhibits inhibitory activity against EGFR, albeit at higher concentrations compared to its effect on JAK3. abcam.commedchemexpress.comrndsystems.comcaymanchem.combiocat.com Studies have reported IC₅₀ values for this compound against EGFR in the micromolar range (e.g., 10 µM or pIC₅₀ of 5.0), while its IC₅₀ for JAK3 is in the nanomolar range (e.g., 5 nM or pIC₅₀ of 6.8). abcam.commedchemexpress.comrndsystems.comcaymanchem.combiocat.comnih.gov
Furthermore, this compound, along with its prodrug ZM 39923 and NSC95397, has been identified as inhibiting Cdc25 phosphatase, an enzyme that also targets EGFR. nih.govcore.ac.uk This suggests an indirect mechanism by which this compound might influence EGFR pathway signaling. nih.govcore.ac.uk The EGFR pathway itself is a crucial signaling cascade involved in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. nih.govwikipedia.org
Here is a summary of reported IC₅₀ and pIC₅₀ values for this compound against JAK3 and EGFR:
| Target | IC₅₀ (approximate) | pIC₅₀ | Source |
| JAK3 | 5 nM - 0.158 µM | 6.8 | abcam.commedchemexpress.comrndsystems.comcaymanchem.combiocat.comnih.gov |
| EGFR | 10 µM | 5.0 | abcam.commedchemexpress.comrndsystems.comcaymanchem.combiocat.com |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell types used in different studies.
Influence on PI3K/Akt/mTOR Pathway Components
The PI3K/Akt/mTOR pathway is a central signaling cascade regulating cell growth, proliferation, survival, and metabolism. wikipedia.orgoncotarget.commdpi.comnih.govnih.gov While this compound is primarily known as a JAK3 inhibitor, there are indications of potential cross-talk or influence on components of the PI3K/Akt/mTOR pathway. scispace.com
The JAK/STAT and PI3K/Akt pathways can form a mutual transactivation loop, influencing cell fate. scispace.com Although direct inhibitory effects of this compound on PI3K, Akt, or mTOR components are not as extensively documented as its effects on JAK3 or EGFR, the interconnectedness of these pathways suggests that modulating JAK3 activity with this compound could indirectly impact PI3K/Akt/mTOR signaling. scispace.comphysiology.org For instance, inhibition of JAKs has been shown to affect Akt phosphorylation in some contexts. physiology.org
The PI3K/Akt/mTOR pathway is activated by various upstream signals, including receptor tyrosine kinases like EGFR, highlighting a point of potential convergence and cross-talk with pathways modulated by this compound. oncotarget.commdpi.com
Effects on MAP Kinase Cascades (ERK, p38, JNK)
Mitogen-activated protein kinase (MAPK) cascades, including the ERK, p38, and JNK pathways, are critical in mediating cellular responses to a wide range of stimuli, controlling processes such as proliferation, differentiation, and apoptosis. nih.govnih.govrevistanefrologia.com Cross-talk exists between these MAPK pathways and other signaling networks, including the JAK/STAT pathway, which is a primary target of this compound. nih.govrevistanefrologia.comfrontiersin.orgtocris.com
While this compound is not primarily characterized as a direct inhibitor of ERK, p38, or JNK, its role as a JAK3 inhibitor can indirectly influence these cascades due to the intricate web of intracellular signaling. The balance between different MAPK pathways, such as the opposing effects of ERK and JNK-p38 on apoptosis, is crucial for determining cell fate. nih.gov Modulation of JAK/STAT signaling by this compound could potentially shift this balance or alter the intensity and duration of MAPK activation in response to specific stimuli.
Zm 449829 in Preclinical Research Models
In Vitro Cellular Models
In vitro cellular models are fundamental tools in preclinical research, allowing for controlled investigations into the direct effects of compounds on specific cell types. ZM 449829 has been explored in several such models to understand its cellular impact.
Application in Various Cancer Cell Lines
Research has investigated the effects of this compound on various cancer cell lines, although detailed findings are primarily available for its application in models related to breast cancer stem cells.
Specifically, this compound has been identified as a selective JAK-3 inhibitor and was included in a screen aimed at discovering inhibitors of breast cancer stem cell formation using mammospheres derived from MCF-7 cells abcam.comneobioscience.com. Studies have shown that this compound effectively inhibited the formation of these mammospheres abcam.comneobioscience.com. Furthermore, research indicated that this compound reduced the proportion of ALDH-positive breast cancer cells and the CD44high/CD24low subpopulation, both of which are associated with stem cell characteristics abcam.com. The compound also demonstrated a decrease in the migration and colony formation capabilities of MCF-7 cells abcam.com.
While cell lines such as HeLa, CT26, HT29, SW480, Hep3B, THLE-2, and NK92 are commonly used in cancer research cenmed.combiocat.comcaymanchem.com, specific detailed research findings on the direct application and effects of this compound in these particular cell lines were not found in the conducted research.
Use in Immune Cell Models
Immune cells, including T cells and Natural Killer (NK) cells, are critical components of the immune system and are frequently used in research to study immune responses and potential immunotherapies. This compound is known to inhibit JAK3, a kinase involved in signaling pathways crucial for immune cell function abcam.com. However, specific detailed research findings on the direct application and effects of this compound in T cell or NK cell models were not found in the conducted research.
Application in Myocardial Cell Models
H9C2 cells, derived from rat embryonic heart, serve as a widely used in vitro model for studying cardiac myoblast biology and investigating myocardial injury and related conditions, such as those induced by hypoxia. Despite their utility in cardiac research, specific detailed research findings on the direct application and effects of this compound in H9C2 myocardial cell models were not found in the conducted research.
Application in Bacterial Models
This compound has been explored in the context of host-pathogen interactions, specifically concerning intracellular bacterial pathogens. Coxiella burnetii, the causative agent of Q fever, and Listeria monocytogenes are examples of such bacteria studied in cellular models. This compound was included in a panel of inhibitors used in a study investigating host kinase activity required for the formation of the parasitophorous vacuole (PV) by Coxiella burnetii. Research utilizing inhibitor-based screens, including the use of this compound, has suggested that host signaling pathways, involving kinases, are necessary for the biogenesis and maintenance of the Coxiella burnetii-containing PV. Specific detailed research findings on the direct application and effects of this compound in Listeria monocytogenes bacterial models were not found in the conducted research.
Ex Vivo Tissue Models
Ex vivo tissue models bridge the gap between in vitro cell culture and in vivo animal studies, allowing for the investigation of compounds in a more complex tissue microenvironment.
Studies in Cultured Mammospheres
Cultured mammospheres are an established ex vivo model used to enrich and study breast cancer stem cells, which are believed to play a significant role in tumor initiation, progression, and resistance to therapy abcam.com. These three-dimensional cultures mimic aspects of the tumor microenvironment and are valuable for evaluating the effects of potential therapeutic agents on cancer stem cell populations.
This compound has been specifically studied for its effects on cultured mammospheres derived from MCF-7 breast cancer cells abcam.comneobioscience.com. As a JAK-3 inhibitor, this compound was found to effectively inhibit the formation of these mammospheres abcam.comneobioscience.com. This inhibitory effect on mammosphere formation suggests that this compound can impact the population of cells with stem cell-like properties within breast cancer cell cultures abcam.com. Further detailed research findings indicated that this compound treatment led to a decrease in markers associated with breast cancer stem cells, such as the ALDH-positive population and the CD44high/CD24low subpopulation, in MCF-7 derived mammospheres abcam.com. The compound also reduced the ability of these cells to migrate and form colonies, further supporting its impact on characteristics associated with cancer stem cells abcam.com.
| Model Type | Specific Model | This compound Research Finding Highlights |
| In Vitro Cellular | MCF-7 Cancer Cell Line (Mammospheres) | Inhibited mammosphere formation, reduced ALDH-positive and CD44high/CD24low subpopulations, decreased migration and colony formation. abcam.comneobioscience.com |
| In Vitro Cellular | HeLa, CT26, HT29, SW480, Hep3B, THLE-2, YTS, NK92 | Specific detailed research findings on direct application of this compound not found in conducted research. |
| In Vitro Cellular | T cells, NK cells | Specific detailed research findings on direct application of this compound not found in conducted research. |
| In Vitro Cellular | H9C2 Myocardial Cells | Specific detailed research findings on direct application of this compound not found in conducted research. |
| In Vitro Cellular | Coxiella burnetii (infected cells) | Included in inhibitor screen suggesting host kinases are needed for parasitophorous vacuole formation. |
| In Vitro Cellular | Listeria monocytogenes | Specific detailed research findings on direct application of this compound not found in conducted research. |
| Ex Vivo Tissue | Cultured Mammospheres (from MCF-7) | Effectively inhibited mammosphere formation, reduced stem cell markers (ALDH+, CD44high/CD24low), decreased migration and colony formation. abcam.comneobioscience.com |
Investigations in Ex Vivo NK Cells
Studies have explored the effects of this compound on ex vivo Natural Killer (NK) cells, as well as NK cell lines like YTS and NK92. These investigations have focused on the compound's influence on intracellular signaling pathways, particularly those mediated by cytokines such as Interleukin-2 (IL-2). This compound has been shown to inhibit the phosphorylation of STAT5, a key signaling molecule downstream of IL-2 receptor activation in NK cells. abcam.comnih.govnih.gov While this compound pretreatment alone did not inhibit cytotoxicity in these cells, it was observed to interfere with the ability of IL-2 to restore cytotoxicity under specific experimental conditions, such as after wiskostatin (B150537) pretreatment. nih.gov This suggests that this compound's inhibition of JAK3 and subsequent impact on STAT5 phosphorylation plays a role in modulating IL-2-dependent NK cell functions. nih.govfrontiersin.orgvetmeduni.ac.atoncotarget.com
In Vivo Animal Models (Excluding Clinical Human Trials)
This compound has been evaluated in a range of in vivo animal models to assess its effects in complex biological systems relevant to various disease states.
Polyglutamine-Expressing Drosophila Models of Neurodegeneration
In the context of neurodegenerative diseases, this compound has been tested in Drosophila melanogaster models that express expanded polyglutamine repeats. These models are utilized to study the mechanisms underlying neurodegeneration caused by such expansions, which are implicated in several human neurological disorders. frontiersin.orgescholarship.org In these Drosophila models, this compound was found to improve survival. nih.govresearchgate.net This observed benefit in neurodegeneration models may be related to this compound's activity as a potent inhibitor of human tissue transglutaminase (TGM2), an enzyme implicated in neurodegenerative processes. nih.gov
Studies in Rodent Models of Cardioprotection
Research has also investigated this compound in rodent models of cardioprotection, specifically in the context of myocardial ischemia/reperfusion injury. Studies in rats have examined the compound's impact on infarct size following induced ischemia and reperfusion. In experiments investigating opioid-induced cardioprotection, this compound was used as a putative JAK3 inhibitor. physiology.org When administered prior to ischemia, this compound did not abolish the reduction in infarct size observed with opioid treatment, unlike the JAK2 inhibitor AG490, which did abrogate the cardioprotective effect. physiology.org This finding suggests that JAK2, rather than JAK3, is the kinase essential for opioid-induced cardioprotection in this rodent model. physiology.org When administered alone, this compound did not significantly alter infarct size compared to vehicle-treated animals. physiology.org
The following table summarizes representative infarct size data from a study in rats subjected to ischemia/reperfusion injury with or without treatment:
| Treatment Group | Infarct Size (% of Area at Risk) (Mean ± SEM) | Citation |
| Vehicle | 58.1 ± 1.3 | physiology.org |
| Morphine | 43.0 ± 2.8 | physiology.org |
| FIT | 39.1 ± 3.1 | physiology.org |
| AG490 + Morphine | 55.1 ± 1.9 | physiology.org |
| AG490 + FIT | 56.1 ± 2.6 | physiology.org |
| This compound + Morphine | 34.6 ± 1.5 | physiology.org |
| This compound + FIT | 42.6 ± 2.1 | physiology.org |
| AG490 alone | 59.6 ± 2.0 | physiology.org |
| This compound alone | 57.9 ± 2.0 | physiology.org |
*P < 0.001 vs. Vehicle physiology.org
Evaluation in Animal Models of Inflammatory Diseases
This compound has been indicated to reduce inflammation in various animal models of inflammatory diseases. These include models relevant to conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. While general information on animal models for these inflammatory conditions exists biomedcode.comnih.govmdpi.commypsoriasisteam.com, specific detailed findings regarding the effects of this compound within these models are broadly stated in the available information.
Investigations in Animal Models of Cancer (General Preclinical References)
In the domain of cancer research, this compound has been investigated for its potential anti-cancer effects in preclinical settings. It has been reported to inhibit the growth of various cancer cell types, including lymphoma cells, leukemia cells, and solid tumor cells. Preclinical studies have shown that this compound can decrease the formation of cancer stem cells in mammospheres derived from MCF-7 breast cancer cells and inhibit the migration and colony formation of MCF-7 cells in vitro. caymanchem.com While animal models of cancer, including those for leukemia, lymphoma, and solid tumors, are widely used in preclinical research reportablenews.comnih.govbiorxiv.orgreportablenews.comresearchgate.net, the specific detailed outcomes of in vivo animal model studies using this compound are generally referenced without extensive data in the provided sources.
Advanced Research Methodologies Employing Zm 449829
Kinase Activity Assays
Kinase activity assays are fundamental in characterizing the potency and selectivity of inhibitors like ZM 449829. These assays provide quantitative data on how the compound interacts with its intended target and other related enzymes.
In vitro kinase assays have been instrumental in defining the inhibitory profile of this compound. These assays measure the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, a value known as the IC50. The negative logarithm of the IC50, or pIC50, is also frequently used to express inhibitor potency.
This compound has been identified as a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3), acting as an ATP-competitive inhibitor. medchemexpress.comtocris.com Its selectivity has been established by testing it against a panel of other kinases. For instance, this compound demonstrates significantly lower potency against kinases such as the epidermal growth factor receptor (EGFR), JAK1, and cyclin-dependent kinase 4 (CDK4). tocris.com
The IC50 value for this compound against JAK3 has been reported as 0.158 µM. caymanchem.com In contrast, its IC50 values for EGFR and JAK1 are 10 µM and 19.95 µM, respectively, highlighting its selectivity for JAK3. caymanchem.com The compound also shows inhibitory activity against human tissue transglutaminase 2 (TGM2) and transglutaminase factor XIIIa (FXIIIa), with IC50 values of 0.005 µM and 0.006 µM, respectively. caymanchem.com
Below is a data table summarizing the inhibitory potency of this compound against various kinases.
| Kinase Target | IC50 (µM) | pIC50 |
| JAK3 | 0.158 caymanchem.com | 6.8 medchemexpress.comtocris.com |
| EGFR | 10 caymanchem.com | 5.0 medchemexpress.comtocris.com |
| JAK1 | 19.95 caymanchem.com | 4.7 medchemexpress.comtocris.com |
| CDK4 | - | <5.0 tocris.com |
Data sourced from multiple references, individual citations are provided.
Cellular Biochemistry and Molecular Biology Techniques
Beyond initial kinase activity screening, this compound is utilized in a variety of cellular and molecular biology techniques to probe its effects within the complex environment of a living cell.
Western blot analysis is a key technique used to assess the impact of this compound on intracellular signaling pathways by detecting changes in the phosphorylation state of specific proteins. A primary downstream target of JAK3 is the Signal Transducer and Activator of Transcription 5 (STAT5). cellsignal.com The activation of STAT5 is dependent on its phosphorylation, a process that can be inhibited by blocking upstream kinases like JAK3. cellsignal.com Research has shown that this compound effectively blocks the IL-2-induced phosphorylation of STAT5. medchemexpress.com
Furthermore, this compound has been implicated in the regulation of the RNA-binding protein HuR. Studies have revealed that JAK3 can phosphorylate HuR. nih.gov The use of this compound has been shown to suppress the levels of tyrosine-phosphorylated HuR (pY-HuR) in HeLa cells, indicating that JAK3 is involved in this phosphorylation event. nih.gov
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody. This method, often followed by Western blot analysis, can reveal interactions between proteins and post-translational modifications. In the context of this compound, immunoprecipitation has been employed to study the phosphorylation of HuR. nih.gov Following immunoprecipitation of HuR, Western blot analysis revealed that treatment of HeLa cells with this compound strongly suppressed the levels of pY-HuR, further solidifying the role of JAK3 in HuR phosphorylation. nih.gov
The functional consequences of inhibiting JAK3 with this compound can be observed through various cellular assays. These assays provide quantitative data on how the inhibitor affects complex cellular behaviors. For example, this compound has been shown to decrease the migration and colony formation of MCF-7 breast cancer cells when used at a concentration of 10 µM. caymanchem.com It also reduces the formation of cancer stem cells within MCF-7-derived mammospheres. caymanchem.com These findings demonstrate the utility of this compound in studying the cellular processes that are dependent on JAK3 activity.
Compound Library Screening and High-Throughput Approaches
This compound itself was identified through the screening of compound libraries. In one instance, a library of kinase inhibitors was screened to find compounds that could restore the formation of HuR-positive stress granules in cells treated with menadione. nih.gov Among the compounds tested, this compound was the only one capable of reversing the effect of menadione, highlighting its specific activity in this cellular context. nih.gov This demonstrates the power of high-throughput screening approaches in identifying novel biological activities for existing chemical compounds.
Screening for Novel Kinase or Transglutaminase Inhibitors
This compound is frequently included in chemical libraries for screening campaigns aimed at identifying new inhibitors for various enzymatic targets. Having been identified itself through the screening of diverse chemical libraries, its potent and specific activity serves as a valuable reference point. nih.gov In a notable example, two structurally diverse chemical libraries, Lopac and Prestwick, were screened to find specific inhibitors for human tissue transglutaminase (TGM2), a calcium-dependent enzyme implicated in several neurodegenerative diseases. nih.gov This screening identified the Janus kinase inhibitor ZM39923 and its metabolite, this compound, as the most potent inhibitors, with IC50 values of 10 nM and 5 nM, respectively. nih.gov
The known inhibitory spectrum of this compound, which includes potent action against Janus tyrosine kinase 3 (JAK3) and transglutaminase 2 (TGM2) alongside weaker inhibition of EGFR and JAK1, makes it a useful compound in counter-screening efforts to determine the specificity of newly discovered inhibitors. caymanchem.commedchemexpress.com For instance, its inclusion in a kinase inhibitor library used to screen for inhibitors of ADP-ribosyltransferases helps researchers differentiate between compounds that may have broad kinase inhibitory activity and those specific to the target of interest. rsc.org Furthermore, this compound was a top hit in a small molecule screen designed to identify regulators of asymmetric muscle stem cell divisions, highlighting its utility in phenotypic screens to uncover compounds that modulate complex cellular processes. nih.gov
Table 1: Profile of this compound in Enzyme Inhibition Screening
| Target Enzyme Family | Specific Enzyme(s) | Role of this compound in Screening | IC50 / pIC50 Values |
|---|---|---|---|
| Kinases | JAK3, EGFR, JAK1, CDK4 | Identified Hit, Reference Compound | pIC50 = 6.8 (JAK3), 5.0 (EGFR), 4.7 (JAK1), <5.0 (CDK4) medchemexpress.com |
| Transglutaminases | TGM2, FXIIIa | Identified Hit, Reference Compound | IC50 = 5 nM (TGM2), 6 nM (FXIIIa) nih.govcaymanchem.com |
Synergistic Toxicity Screening in Combination with Other Agents
A key research application for this compound is its use in combination screens to identify synergistic interactions that enhance cytotoxicity, particularly in cancer cells. This approach seeks to find drug combinations that are more effective than single-agent therapies.
In one study, a library of 80 different kinase inhibitors, including this compound (designated as G4 in the screen), was tested in combination with a low dose of hydrogen peroxide (H2O2) to identify agents with additive or synergistic toxicity in colorectal cancer cells. nih.govmdpi-res.com The goal was to find compounds that could enhance the cytotoxic effects of oxidative stress. nih.gov While this compound was part of this initial screen, other inhibitors were ultimately selected as the most promising candidates for inducing a synergistic cytotoxic effect with H2O2. nih.gov
Other research has also explored the combinatorial effects of this compound. Response surface plot analysis revealed a synergistic relationship between this compound and HA-1004·2HCl in hepatic cancer cells. nih.gov Additionally, this compound and its parent compound, ZM 39923, were assessed for cytotoxicity in breast cancer cell lines as part of a larger study to identify inhibitors of glutathione (B108866) transferase (GST P1). researchgate.netnih.gov These screening methodologies are critical for identifying novel combination therapies that could potentially overcome drug resistance or reduce therapeutic doses. researchgate.netnih.gov
Table 2: this compound in Synergistic Toxicity Screens
| Combination Agent | Cell Line(s) | Research Goal | Outcome |
|---|---|---|---|
| Hydrogen Peroxide (H2O2) | Colorectal Cancer (CT26) | Identify synergistic cytotoxicity | Screened as part of a library of 80 inhibitors nih.govmdpi-res.com |
| HA-1004·2HCl | Hepatic Cancer | Evaluate drug synergy | A synergistic relationship was identified nih.gov |
Genetic Perturbation Studies with this compound as a Complementary Tool
Chemical inhibitors like this compound are powerful complements to genetic perturbation techniques such as RNA interference. Using a small molecule inhibitor alongside genetic knockdown of its putative target can provide stronger evidence for the target's role in a specific biological process. This dual approach helps to validate drug targets and elucidate signaling pathways.
Integration with Small Interfering RNA (siRNA) Studies
The integration of this compound with small interfering RNA (siRNA) provides a robust method for target validation. A clear example of this is seen in research on muscle stem cell regeneration. In Duchenne Muscular Dystrophy, the loss of dystrophin impairs the self-renewing asymmetric divisions of muscle satellite cells. nih.gov A small molecule screen identified this compound as a compound capable of regulating these asymmetric divisions. nih.gov The study noted that this compound has known inhibitory actions on both the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases (Aurk). nih.gov
To confirm the role of this pathway, researchers used a genetic approach. They demonstrated that siRNA-mediated knockdown of Aurora kinase A (Aurka) specifically abolished the increase in asymmetric divisions that was induced by EGF stimulation. nih.gov The convergence of results from the chemical inhibitor (this compound) and the genetic tool (siRNA) provided strong evidence that the EGFR-Aurka signaling pathway is a key determinant of asymmetric satellite stem cell divisions. nih.gov This highlights how this compound can be used as a pharmacological tool to corroborate findings from genetic perturbation studies, offering a temporal and often reversible means of inhibition that complements the stable knockdown achieved with siRNA.
Table 3: Complementary Use of this compound and siRNA
| Research Area | Chemical Tool | Genetic Tool | Pathway Investigated | Key Finding |
|---|
Future Directions and Research Perspectives on Zm 449829
Elucidating Undiscovered Molecular Targets and Off-Target Effects
While ZM 449829 is known to inhibit JAK3, TGM2, and FXIIIa, further research is needed to comprehensively identify any other potential molecular targets and off-target effects. Although it shows selectivity for JAK3 over EGFR, JAK1, and CDK4, with significantly lower pIC50 values for these kinases compared to JAK3, the possibility of other interactions exists. abcam.commedchemexpress.combiocat.commedchemexpress.comrndsystems.comglpbio.comtargetmol.com Understanding the full spectrum of its molecular interactions is crucial for interpreting research findings and exploring new applications. Studies screening libraries of kinase inhibitors, which have included this compound, highlight the potential for identifying unexpected activities or targets that could influence cellular processes. researchgate.netiiarjournals.org
Comprehensive Analysis of Downstream Signaling Network Perturbations
As an inhibitor of JAK3 and TGM2, this compound is expected to impact downstream signaling pathways regulated by these enzymes. JAK3 is involved in the JAK/STAT signaling pathway, and this compound has been shown to inhibit STAT5 phosphorylation. abcam.commedchemexpress.commedchemexpress.comrndsystems.com TGM2 is a calcium-dependent enzyme involved in protein crosslinking and various cellular processes. core.ac.ukresearchgate.net Future research should focus on a more comprehensive analysis of how this compound perturbs the complex signaling networks downstream of its known targets. This includes investigating changes in protein phosphorylation, protein-protein interactions, and gene expression profiles following treatment with this compound. Such studies can provide deeper insights into the biological consequences of inhibiting JAK3 and TGM2 in different cellular contexts.
Further Characterization of Cellular Stress Responses
Research has indicated a role for JAK3 in cellular stress responses. Inhibition of JAK3 by this compound has been shown to influence the formation of stress granules, which are implicated in the cellular response to various stressors, including oxidative stress induced by agents like arsenite and menadione. researchgate.netnih.govresearchgate.net Further characterization of how this compound modulates different types of cellular stress responses, beyond those currently investigated, is warranted. This could involve examining its effects on other stress granule components, autophagy, unfolded protein response, and DNA damage response pathways. rndsystems.comwindows.net
Exploration of this compound as a Research Probe in Novel Biological Systems
This compound's distinct inhibitory profile makes it a valuable research probe. Its application can be extended to novel biological systems where JAK3 or TGM2 signaling is suspected to play a role. This could include investigating its effects in different cell types, primary cultures, or even in simpler model organisms to dissect the specific contributions of JAK3 and TGM2 to various biological processes. abcam.comfrontiersin.org Exploring its use in advanced research techniques, such as scanning probe electrochemistry for studying local electrochemical changes in biological systems, could reveal new insights into cellular function and how it is affected by JAK3 or TGM2 inhibition. biologic.net
Development of Advanced In Vitro and Ex Vivo Disease Models Utilizing this compound
This compound can be instrumental in developing and characterizing advanced in vitro and ex vivo disease models. Given its inhibition of TGM2, which is implicated in neurodegenerative diseases, this compound can be used in models of these conditions to study the role of TGM2 and evaluate potential therapeutic strategies. core.ac.ukresearchgate.net Similarly, its activity against JAK3 suggests its utility in models of inflammatory or immunological disorders. abcam.commedchemexpress.combiocat.commedchemexpress.comhoelzel-biotech.comrndsystems.comglpbio.comtargetmol.comadooq.com Developing more complex models, such as 3D cell cultures or ex vivo tissue preparations, and utilizing this compound within these systems can provide more physiologically relevant insights into disease mechanisms and the effects of targeted inhibition. scispace.comnih.govinvivotek.com
Mechanistic Insights into Pathological Processes (e.g., Neurodegeneration, Infection, Cancer Biology)
This compound offers a tool to gain deeper mechanistic insights into various pathological processes where JAK3 or TGM2 are involved.
Neurodegeneration: TGM2 is implicated in several neurodegenerative diseases, and this compound has shown promise in improving survival in a Drosophila model of polyglutamine-expressing neurodegeneration. core.ac.ukresearchgate.net Future research can use this compound to investigate the specific mechanisms by which TGM2 contributes to neuronal dysfunction and death, and how its inhibition can mitigate these effects. This includes studying protein aggregation, cellular clearance pathways, and neuroinflammation in the context of neurodegenerative disorders. dzne.deasu.eduupenn.edu
Infection: this compound has been identified as an inhibitor that can affect viral infection, specifically inhibiting the formation of replication vacuoles in C. burnetii-infected cells. caymanchem.com It has also been included in screens evaluating kinase inhibitors against orthopoxviruses like mpox virus and variola virus, suggesting potential roles for JAK3 in viral life cycles. oup.comoup.com Further research is needed to fully understand the mechanisms by which this compound influences host-pathogen interactions and its potential as a tool in studying infectious diseases. frontiersin.orgnih.govhoelzel-biotech.com
Cancer Biology: this compound's activity as a JAK3 inhibitor is relevant to cancer biology, as JAK/STAT signaling is often dysregulated in various cancers. medchemexpress.commedchemexpress.comrndsystems.com Studies have shown that this compound can decrease the formation of cancer stem cells and inhibit migration and colony formation in certain cancer cell lines. caymanchem.com It has also been investigated for synergistic toxicity with other agents in cancer cells. nih.govmdpi.comresearchgate.net Future research can utilize this compound to explore the specific roles of JAK3 and TGM2 in cancer cell proliferation, survival, metastasis, and the tumor microenvironment. medchemexpress.comglpbio.comresearchgate.netiiarjournals.orghoelzel-biotech.commdpi.com
Comparative Studies with Other Kinase and Transglutaminase Inhibitors
Comparative studies are essential to understand the unique properties of this compound relative to other inhibitors targeting JAK3, TGM2, or other kinases and transglutaminases. Comparing its potency, selectivity, and mechanistic effects with other inhibitors can help define its specific utility as a research tool and potentially identify synergistic or distinct biological outcomes. core.ac.ukresearchgate.netthno.orgmdpi.com Such studies can also inform the design of more specific or potent inhibitors in the future.
Q & A
Q. What are the primary molecular targets of ZM 449829, and how does its selectivity profile influence experimental design?
this compound is a potent ATP-competitive inhibitor of JAK3 (pIC50 = 6.8) with weaker activity against EGFR (pIC50 = 5.0), JAK1 (pIC50 = 4.7), and CDK4 (pIC50 < 5.0) . Its selectivity necessitates careful experimental design to avoid off-target effects. Researchers should include controls using isoform-specific inhibitors (e.g., Tofacitinib for JAK3) and validate target engagement via kinase activity assays (e.g., phospho-STAT5 Western blotting for JAK3 inhibition) .
Q. What are the recommended storage and handling protocols for this compound to ensure compound stability in biochemical assays?
this compound should be stored at -20°C in a dry environment, with solutions prepared in DMSO or ethanol. For long-term stability, aliquot stock solutions and avoid repeated freeze-thaw cycles. Pre-warm frozen aliquots to room temperature before use to prevent precipitation .
Q. How does this compound inhibit T-cell proliferation, and what are the implications for immunology studies?
this compound suppresses T-cell proliferation by blocking JAK3-mediated STAT5 phosphorylation, a critical pathway for interleukin-2 signaling. Researchers should pair proliferation assays (e.g., CFSE dilution) with phospho-STAT5 flow cytometry to confirm mechanism-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects on STAT5 phosphorylation across different cellular models?
Discrepancies may arise from cell-type-specific JAK/STAT pathway activation or compensatory signaling. To address this:
Q. What methodological strategies optimize this compound’s use in combination therapies targeting cancer metabolism?
In hepatocellular carcinoma models, this compound synergizes with SU1498 (VEGFR2 inhibitor) to downregulate Glut1, reducing glucose uptake. Recommended approaches:
Q. How does this compound’s inhibition of transglutaminase (TGM2) complicate its application in JAK3-focused studies?
this compound inhibits TGM2 (IC50 = 10 nM), which may confound results in models where TGM2 crosslinks extracellular matrix proteins. Mitigation strategies:
- Include TGM2-specific inhibitors (e.g., NC9) as controls.
- Use TGM2-knockout cell lines to isolate JAK3-dependent effects .
Experimental Design Considerations
Q. What in vivo dosing regimen is appropriate for studying this compound’s cardioprotective effects?
In rat ischemia models, this compound (3 mg/kg) was administered intravenously 5 minutes prior to opioid agonists. Researchers should adjust doses based on species-specific pharmacokinetics and monitor JAK3 inhibition via STAT5 phosphorylation in cardiac tissue .
Q. How can researchers validate this compound’s target specificity in high-throughput screening (HTS) platforms?
- Use a kinase profiling panel (e.g., 100+ kinases) to quantify off-target inhibition.
- Compare this compound’s effects to pan-JAK inhibitors (e.g., Pyridone 6) in secondary assays .
Data Interpretation Tables
| Parameter | Value | Reference |
|---|---|---|
| JAK3 pIC50 | 6.8 | |
| TGM2 IC50 | 10 nM | |
| Solubility (DMSO) | >10 mM | |
| Effective in vivo dose (rat) | 3 mg/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
